

# Anticancer Potential of (Dimethoxy/Trimethoxy) phenyl Oxazoles

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Compound of Interest

Compound Name: 2-(2,5-Dimethoxybenzoyl)oxazole

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Derivatives of phenyl-oxazole, particularly those with methoxy substitutions, have emerged as potent anticancer agents. They primarily exert their effects through the disruption of cellular processes critical for tumor growth and survival, such as microtubule dynamics and cell cycle regulation.

## Dual Tubulin and Phosphodiesterase 4 (PDE4) Inhibition

A notable example is the trimethoxyphenylbenzo[d]oxazole derivative, compound 4r, which has been identified as a potent dual inhibitor of tubulin and PDE4.[6] This dual-action mechanism contributes to its significant antiproliferative activity against glioma and lung cancer cell lines.[6]

Quantitative Data: Antiproliferative Activity of Compound 4r[6]

Compound	Cell Line	Cancer Type	IC50 (nM)
4r	U251	Glioma	300 ± 50
A549	Lung Cancer	39.5 (average)	
H460	Lung Cancer	39.5 (average)	_

Experimental Protocol: Antiproliferative Activity Assay (MTT Assay)[6]

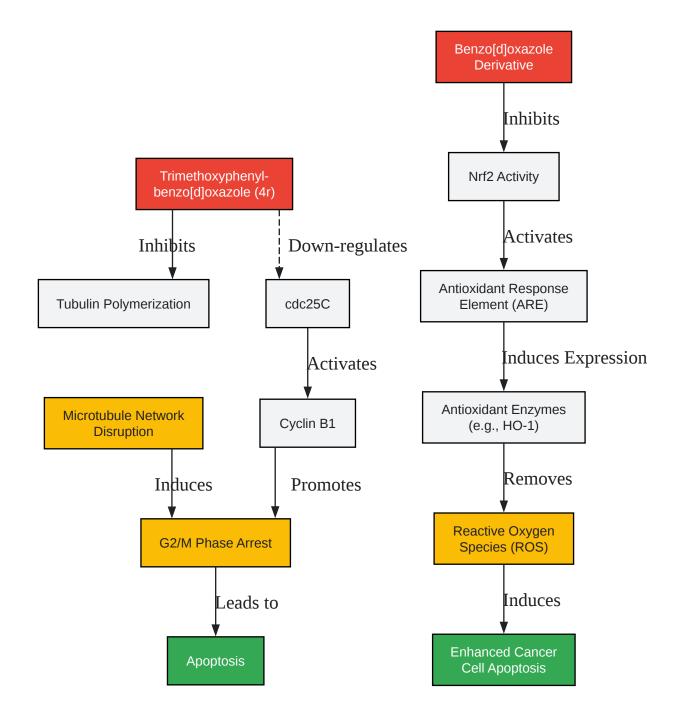


- Cell Culture: Human cancer cell lines (U251, A549, H460) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Compound Treatment: Cells were seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compound (e.g., 4r) for a specified duration (e.g., 72 hours).
- MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated by plotting the percentage of cell viability against the compound concentration.

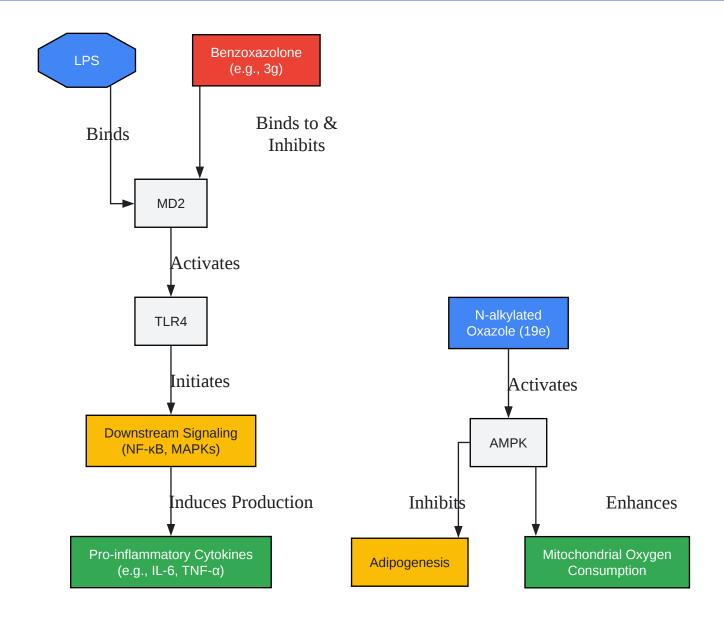
Mechanism of Action: Cell Cycle Arrest and Apoptosis

Compound 4r disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase. [6] This arrest is followed by the induction of apoptosis. Mechanistic studies revealed that this compound down-regulates the expression of key cell cycle proteins, including Cyclin B1 and its upstream regulator, cdc25C, in A549 lung cancer cells.[6]









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